N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-21-7-6-15-12(19)8-11-13(20)17-14-16-9-4-2-3-5-10(9)18(11)14/h2-5,11H,6-8H2,1H3,(H,15,19)(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJHNFGMEDVONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
- Molecular Formula : C14H16N4O3
- Molecular Weight : 288.3 g/mol
- CAS Number : 1428138-97-9
- Structure : The compound features a benzimidazole core, which is known for various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with a similar imidazo[1,2-a]benzimidazole structure often exhibit:
- Antitumor Activity : The imidazole moiety has been associated with the inhibition of tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE), which plays a crucial role in inflammatory responses and cancer progression .
- Antimicrobial Properties : Several studies have demonstrated that derivatives of benzimidazole compounds possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Biological Activity Data
| Activity | Reference | IC50 Values |
|---|---|---|
| Inhibition of TACE | Below 5 nM | |
| Antimicrobial Effects | Varies by pathogen | |
| Antitumor Activity | Specific values not reported |
Case Studies
-
Antitumor Efficacy :
A study investigated the antitumor effects of similar compounds in vitro and in vivo. The results indicated that derivatives of imidazo[1,2-a]benzimidazole could significantly inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. These findings suggest that this compound may also exhibit similar properties. -
Antimicrobial Testing :
In a comparative study of benzimidazole derivatives, the compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, although specific IC50 values for this compound were not detailed.
Research Findings
Recent literature emphasizes the significance of modifying the substituents on the benzimidazole scaffold to enhance biological activity. For instance:
- Compounds with electron-withdrawing groups at specific positions on the benzimidazole ring showed increased potency against TACE.
- Structural modifications have been shown to improve selectivity for specific receptors involved in disease pathways, enhancing therapeutic efficacy while minimizing side effects .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide exhibit significant anticancer properties. The imidazo[1,2-a]benzimidazole moiety has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
A study demonstrated that derivatives of this compound could inhibit the growth of human cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis . The compound's ability to interfere with DNA synthesis and repair mechanisms further supports its potential as an anticancer agent.
Antimicrobial Activity
The compound has shown promising results against a range of microbial pathogens. Studies have reported that similar imidazo[1,2-a]benzimidazole derivatives possess antibacterial and antifungal properties. These effects are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the pathogens .
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of this compound in the treatment of neurodegenerative diseases. The compound's antioxidant properties may help mitigate oxidative stress in neuronal cells, which is a significant factor in conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A research team evaluated the anticancer efficacy of this compound on breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, researchers tested the compound against Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited significant inhibitory effects on both pathogens at low concentrations, suggesting its potential as a therapeutic agent for infections caused by resistant strains .
Q & A
Q. What synthetic methodologies are established for N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves sequential cyclization and coupling reactions. Key steps include:
- Imidazo-benzimidazole core formation : Cyclization of substituted benzimidazoles with α-keto esters under acidic conditions (e.g., HCl/EtOH) .
- Acetamide coupling : Reacting the core with 2-methoxyethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
Q. Optimization Parameters :
| Parameter | Impact on Yield | Example Conditions |
|---|---|---|
| Temperature | Higher yields at 80–90°C | Reflux in toluene |
| Catalyst | EDC/HOBt > DCC | 85% vs. 72% yield |
| Solvent | Polar aprotic > EtOH | DMF (90%) vs. EtOH (65%) |
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization (EtOH/H₂O) .
Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for methoxyethyl (–OCH₂CH₂O–, δ 3.3–3.5 ppm) and imidazo-benzimidazole protons (aromatic δ 7.1–8.2 ppm) .
- IR : Stretching vibrations for amide C=O (1668 cm⁻¹) and NH (3178 cm⁻¹) .
- X-ray crystallography :
Hydrogen bonding : Intermolecular N–H⋯N (2.8–3.0 Å) stabilizes dimers .
Q. What preliminary biological activities have been reported, and what assays are used?
Answer:
- Receptor binding : Melatonin receptor affinity (IC₅₀ < 10 µM) via competitive radioligand assays .
- Antimicrobial screening : Agar dilution (MIC = 8–16 µg/mL against S. aureus) .
| Assay Type | Target | Key Result | Reference |
|---|---|---|---|
| Radioligand | MT₁/MT₂ receptors | IC₅₀ = 7.2 µM | |
| Broth microdilution | E. coli | MIC = 32 µg/mL |
Advanced Research Questions
Q. How do computational models predict target interactions, and what validation strategies are used?
Answer:
Q. What structure-activity relationships (SAR) guide optimization of this compound?
Answer: Key modifications and effects:
| Position Modified | Change | Impact on Activity |
|---|---|---|
| Methoxyethyl (R) | Replace with cyclopropyl | ↓ MT₁ binding (IC₅₀ = 25 µM) |
| Imidazo N-substituent | Fluorine addition | ↑ Antimicrobial activity (MIC = 4 µg/mL) |
Q. SAR Table :
| Analog | Modification | MT₁ IC₅₀ (µM) | MIC (µg/mL) |
|---|---|---|---|
| Parent compound | None | 7.2 | 16 |
| R = Cyclopropyl | Methoxyethyl replaced | 25 | 32 |
| 5-Fluoro substitution | Added at C5 | 6.8 | 4 |
Q. How are crystallographic disorders resolved in its X-ray structures?
Answer:
Q. How to address contradictions in reported bioactivity data?
Answer:
- Case study : Discrepant MIC values (8 vs. 32 µg/mL) arise from:
- Strain variability : S. aureus ATCC 25923 vs. clinical isolates .
- Assay medium : Mueller-Hinton II vs. CAMHB .
- Resolution : Standardize protocols (CLSI guidelines) and report purity (>98% by HPLC) .
Q. What formulation strategies improve solubility for in vivo studies?
Answer:
- Salt formation : Hydrochloride salt increases aqueous solubility (25 mg/mL vs. 2 mg/mL free base) .
- Nanoemulsions : Lipid-based carriers (Labrafil®) achieve 90% encapsulation efficiency .
| Strategy | Solubility (mg/mL) | Bioavailability (AUC, h·µg/mL) |
|---|---|---|
| Free base | 2.0 | 12.5 |
| Hydrochloride salt | 25.0 | 45.8 |
| Nanoemulsion | 18.5 | 62.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
